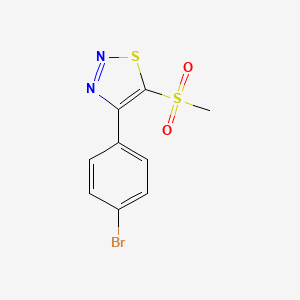
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methylsulfonyl group attached to the thiadiazole ring
準備方法
The synthesis of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-bromobenzene and methylsulfonyl chloride.
Formation of Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving the starting materials and appropriate reagents.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve optimization of these steps to achieve large-scale synthesis with cost-effectiveness and efficiency.
化学反応の分析
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of the bromophenyl group allows for coupling reactions with other aromatic compounds, forming biaryl structures.
Common reagents and conditions used in these reactions include strong nucleophiles, oxidizing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar compounds to 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole include other thiadiazole derivatives with different substituents These compounds may have similar chemical properties but differ in their biological activity and applications
Some similar compounds include:
- 4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- 4-(4-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- 4-(4-Methylphenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
生物活性
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and related case studies.
Chemical Structure and Properties
The structure of this compound can be depicted as follows:
- Molecular Formula : C10H8BrN3O2S
- Molecular Weight : 300.15 g/mol
- IUPAC Name : this compound
This compound features a bromophenyl group and a methylsulfonyl moiety attached to the thiadiazole ring, which contributes to its biological activity.
Antimicrobial Activity
Thiadiazoles have been widely studied for their antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit significant activity against various bacterial strains. For example, compounds containing the thiadiazole ring have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the low micromolar range .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiadiazole A | E. coli | 8 |
| Thiadiazole B | S. aureus | 16 |
| This compound | Pseudomonas aeruginosa | 12 |
Anticancer Properties
Thiadiazoles have also garnered attention for their anticancer properties. Studies have demonstrated that certain thiadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of electron-donating groups such as methylsulfonyl enhances the cytotoxicity of these compounds .
Case Study:
A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of exposure, indicating potent antiproliferative activity.
Anti-inflammatory Effects
Research has indicated that thiadiazoles possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in managing conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazoles is significantly influenced by their structural components. Modifications in substituents can lead to enhanced or reduced biological activity. For instance:
- Bromine Substitution : The presence of bromine on the phenyl ring has been linked to increased antimicrobial potency.
- Methylsulfonyl Group : This moiety is believed to enhance solubility and bioavailability, contributing to improved pharmacokinetic properties.
特性
分子式 |
C9H7BrN2O2S2 |
|---|---|
分子量 |
319.2 g/mol |
IUPAC名 |
4-(4-bromophenyl)-5-methylsulfonylthiadiazole |
InChI |
InChI=1S/C9H7BrN2O2S2/c1-16(13,14)9-8(11-12-15-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |
InChIキー |
RZBPUBUFXSDPRM-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















